molecular formula C13H12N6 B2840211 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline CAS No. 2415570-79-3

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline

Cat. No.: B2840211
CAS No.: 2415570-79-3
M. Wt: 252.281
InChI Key: TUIKQNWPMPNCSX-UHFFFAOYSA-N
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Description

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core linked to a triazole ring via an azetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne under copper-catalyzed conditions .

  • Step 1: Synthesis of Azetidine Intermediate

    • Starting with a quinazoline derivative, the azetidine ring is introduced through nucleophilic substitution reactions.
    • Reaction conditions: Typically involves the use of alkyl halides and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
  • Step 2: Formation of Triazole Ring

    • The azetidine intermediate is then reacted with an azide compound in the presence of a copper catalyst to form the triazole ring.
    • Reaction conditions: Copper sulfate and sodium ascorbate are commonly used as the catalytic system in a solvent like water or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Scientific Research Applications

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline involves its interaction with specific molecular targets:

    Molecular Targets: Kinases and other enzymes involved in cell signaling pathways.

    Pathways Involved: The compound can inhibit kinase activity, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival. .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities, including antiviral and anticancer properties.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

Uniqueness

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is unique due to its combined structural features of quinazoline, azetidine, and triazole rings, which confer distinct biological activities and potential for multi-target interactions .

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-2-4-12-11(3-1)13(15-9-14-12)18-7-10(8-18)19-16-5-6-17-19/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKQNWPMPNCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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